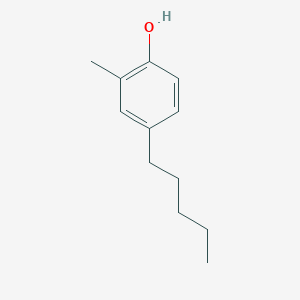

4-n-Pentyl-2-methyl-phenol

Description

Structurally, it combines hydrophobic alkyl chains with the reactive phenolic hydroxyl group, making it relevant in applications such as surfactants, polymer stabilizers, or intermediates in organic synthesis . Its physicochemical properties—such as solubility, boiling point, and acidity—are influenced by the electron-donating methyl group and the steric bulk of the pentyl chain.

Properties

Molecular Formula |

C12H18O |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2-methyl-4-pentylphenol |

InChI |

InChI=1S/C12H18O/c1-3-4-5-6-11-7-8-12(13)10(2)9-11/h7-9,13H,3-6H2,1-2H3 |

InChI Key |

CISMOVHYWWRGQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C(C=C1)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-n-Pentyl-2-methyl-phenol, along with their properties and distinctions:

Key Comparisons:

This effect is analogous to 2-methyl-4-(3-methylpentan-3-yl)phenol, where branching further limits molecular interactions . The pentyl chain increases hydrophobicity, similar to 4-Pentylphenol, but the additional methyl group may slightly elevate the boiling point due to increased molecular weight and surface area.

Acidity: The methyl group at the ortho position is electron-donating, which could raise the pKa of this compound compared to p-Cresol (4-Methylphenol, pKa ~10.3). However, this effect is less pronounced than in meta-substituted phenols .

Applications: Unlike 4-(2-Phenylethyl)phenol, which is used in perfumery due to its aromaticity, this compound’s applications likely align with non-polar industrial uses, such as plasticizers or surfactant precursors, similar to 4-Pentylphenol .

Research Findings and Methodologies

- Computational Studies: Density Functional Theory (DFT) methods, as referenced in , are critical for predicting the electronic structure and reactivity of alkylphenols.

- Synthesis Challenges: Steric hindrance from the 2-methyl group may complicate synthetic routes, requiring catalysts or elevated temperatures, as seen in branched alkylphenol syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.